molecular formula C10H14N2O2 B1518921 5-amino-2-methoxy-N,N-dimethylbenzamide CAS No. 22802-73-9

5-amino-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B1518921
CAS No.: 22802-73-9
M. Wt: 194.23 g/mol
InChI Key: AJVBTKWDYGBNGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-amino-2-methoxy-N,N-dimethylbenzamide is represented by the InChI code 1S/C10H14N2O2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,11H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for related compounds. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide, a compound with a similar structure, was synthesized from 7-methylisatin, with optimized process conditions including reaction temperature and reagent ratios (Zhang Zho, 2014). Additionally, improvement approaches for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, another related compound, were reported, highlighting the influence of various factors like methylamine, reaction temperature, and solvent on the reaction (Lin Xue, 2013).

Biological Systems and Pharmacology

  • Drug Transformation in Biological Systems : The transformation of related drugs in biological systems has been studied. For example, the transformation of metoclopramide, a compound with a similar structure, was examined in rabbits to understand its transformation products in the body (T. Arita et al., 1970).

Potential Therapeutic Applications

  • Gastroprokinetic Activity : Studies on compounds like 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide have shown potential in enhancing gastric motility and gastric emptying, indicating possible therapeutic applications for similar compounds (T. Suzuki et al., 1998).

Photodynamic Therapy

  • Application in Photodynamic Therapy : Research on new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base indicates potential applications in photodynamic therapy for cancer treatment, which could be relevant for related compounds (M. Pişkin et al., 2020).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : A study isolated a new benzamide from endophytic Streptomyces and investigated its antimicrobial and antioxidant activities. Similar research could be explored for 5-amino-2-methoxy-N,N-dimethylbenzamide (Xue-Qiong Yang et al., 2015).

Mechanism of Action

As a prodrug, 5-amino-2-methoxy-N,N-dimethylbenzamide is converted into terbutaline, a bronchodilator drug, upon ingestion. Terbutaline works by relaxing the muscles in the walls of the bronchi and bronchioles, reducing bronchospasm (contraction of the airways).

Properties

IUPAC Name

5-amino-2-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBTKWDYGBNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651560
Record name 5-Amino-2-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22802-73-9
Record name 5-Amino-2-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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